![molecular formula C14H19NO B4954651 1-(2-methylpentanoyl)indoline](/img/structure/B4954651.png)
1-(2-methylpentanoyl)indoline
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Description
1-(2-methylpentanoyl)indoline is a useful research compound. Its molecular formula is C14H19NO and its molecular weight is 217.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 217.146664230 g/mol and the complexity rating of the compound is 251. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Potential
1-(2-methylpentanoyl)indoline has been investigated for its potential as a pharmacological agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development. Key areas of interest include:
- Anticancer Activity: Research indicates that indole derivatives can inhibit tubulin polymerization, an essential process in cell division. For instance, certain analogs have shown promising anti-proliferative effects against cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer), with IC50 values ranging from 0.075 to 3 μM .
- Aryl Hydrocarbon Receptor Modulation: Compounds related to indoline structures have been identified as ligands for the aryl hydrocarbon receptor (AhR), which plays a crucial role in cellular responses to environmental toxins and may influence cancer progression .
Mechanistic Studies
The mechanism of action for this compound involves binding to specific receptors or enzymes, leading to downstream biological effects such as apoptosis in cancer cells or modulation of inflammatory responses. Studies have utilized molecular docking and in vitro assays to elucidate these interactions, confirming that structural modifications can significantly impact biological activity .
Case Studies and Research Findings
Several studies have contributed to understanding the applications of this compound:
- Study on Indole Derivatives: A study demonstrated that specific indole derivatives exhibited strong binding affinity to tubulin, leading to effective inhibition of cancer cell growth. The structure-activity relationship (SAR) analysis revealed that modifications at the C-6 position significantly enhanced potency against various cancer cell lines .
- Aryl Hydrocarbon Receptor Ligands: Research highlighted the role of methylindoles as modulators of AhR activity, suggesting that subtle changes in chemical structure can lead to different biological outcomes. This underscores the importance of comprehensive evaluations of indole compounds in drug discovery .
Compound | Target | IC50 (μM) | Effect |
---|---|---|---|
This compound | Tubulin | 0.075 - 3 | Inhibits proliferation |
Methylindoles | Aryl Hydrocarbon Receptor | Varies | Modulates gene expression |
Other Indole Derivatives | Various Cancer Cells | Varies | Induces apoptosis |
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-methylpentan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-3-6-11(2)14(16)15-10-9-12-7-4-5-8-13(12)15/h4-5,7-8,11H,3,6,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAFRBJRXKWHSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)N1CCC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.